molecular formula C14H16N2O4 B2695444 3-methoxy-N-(2-methoxyphenethyl)isoxazole-5-carboxamide CAS No. 1428357-98-5

3-methoxy-N-(2-methoxyphenethyl)isoxazole-5-carboxamide

Cat. No. B2695444
CAS RN: 1428357-98-5
M. Wt: 276.292
InChI Key: CQVUXUAOEVOSPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles, including MEOP, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of MEOP is based on the isoxazole ring, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl push the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Chemoselective Nucleophilic Chemistry and Insecticidal Activity

Isoxazole derivatives, including those related to 3-methoxy-N-(2-methoxyphenethyl)isoxazole-5-carboxamide, have been synthesized and evaluated for their insecticidal properties. The study by Yu et al. (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, investigating their chemoselective nucleophilic reactions and assessing their insecticidal activity. This research contributes to understanding the potential agricultural applications of isoxazole derivatives (G. Yu et al., 2009).

Cytotoxicity of Isoxazole and Pyrazole Derivatives

Research into the cytotoxic effects of isoxazole derivatives on cancer cells has been conducted, with Hassan et al. (2014) synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in developing new cancer therapies (Ashraf S. Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from isoxazole and their evaluation as anti-inflammatory and analgesic agents was explored by Abu‐Hashem et al. (2020). This research demonstrates the therapeutic potential of isoxazole derivatives in treating inflammation and pain, offering insights into their pharmacological applications (A. Abu‐Hashem et al., 2020).

Synthesis and Carbonic Anhydrase Inhibitory Properties

Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The study by Altug et al. (2017) showcases the potential of these compounds as inhibitors of different human isoforms of carbonic anhydrase, indicating their possible therapeutic applications (C. Altug et al., 2017).

properties

IUPAC Name

3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-18-11-6-4-3-5-10(11)7-8-15-14(17)12-9-13(19-2)16-20-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUXUAOEVOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-methoxyphenethyl)isoxazole-5-carboxamide

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